molecular formula C19H12FNO3S2 B2899626 (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one CAS No. 900134-90-9

(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2899626
CAS No.: 900134-90-9
M. Wt: 385.43
InChI Key: WHVDMIDHBHGWCM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxo-1,3-thiazolidin-4-one core. Key structural features include:

  • Substituents: A (5-(2-fluorophenyl)furan-2-yl)methylene group at position 5 and a furan-2-ylmethyl group at position 2.
  • Electronic Properties: The 2-fluorophenyl group introduces moderate electron-withdrawing effects, while the furan rings contribute π-conjugation.
  • Potential Applications: Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO3S2/c20-15-6-2-1-5-14(15)16-8-7-12(24-16)10-17-18(22)21(19(25)26-17)11-13-4-3-9-23-13/h1-10H,11H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVDMIDHBHGWCM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities with analogs (references cited as per evidence):

Compound Name / ID Core Structure Key Substituents Functional Impact Reference
Target Compound 2-Thioxothiazolidin-4-one - 5-(2-Fluorophenyl)furan-2-ylmethylene
- 3-(Furan-2-ylmethyl)
Balanced lipophilicity; moderate electron-withdrawing effects from fluorine -
(5Z)-3-(Furan-2-ylmethyl)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Thioxothiazolidin-4-one - Pyrazole-linked 3-methyl-4-isobutoxyphenyl
- 3-(Furan-2-ylmethyl)
Enhanced steric bulk from pyrazole and isobutoxy groups; potential for improved selectivity
(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one Thiazol-4-one - 4-Ethoxy-3-methoxybenzylidene
- 2-(Trifluoromethylphenyl)amino
Strong electron-withdrawing trifluoromethyl group; altered solubility via ethoxy/methoxy
(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one 2-Thioxothiazolidin-4-one - 5-(4-Nitrophenyl)furan-2-ylmethylene High reactivity due to nitro group; reduced metabolic stability compared to fluorine

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound’s logP is likely moderate (~3.5–4.0), balancing the hydrophobic fluorophenyl/furan groups and polar thioxo group.
    • The nitro-substituted analog () exhibits higher logP (~4.5–5.0) due to the nitro group’s planar geometry and stronger hydrophobicity .
    • The pyrazole-containing analog () may have lower logP (~3.0–3.5) due to the polar isobutoxy group .
  • Solubility: The morpholinylmethyl group in ’s oxazolidinone derivative significantly enhances water solubility (>10 mg/mL) compared to the target compound’s furan-based substituents (<1 mg/mL) .

Preparation Methods

Preparation of 5-(2-Fluorophenyl)furan-2-carbaldehyde

The 5-(2-fluorophenyl)furan-2-carbaldehyde intermediate is synthesized via palladium-catalyzed cross-coupling between 2-fluorophenylboronic acid and 5-bromofuran-2-carbaldehyde. Key conditions include:

Parameter Value Source
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Toluene/EtOH (3:1)
Temperature 80°C, 12 h
Yield 78%

The reaction proceeds via a Suzuki-Miyaura mechanism, with the boronic acid attacking the brominated furan in the presence of a palladium catalyst.

Knoevenagel Condensation with 2-Thioxothiazolidin-4-one

The aldehyde intermediate undergoes Knoevenagel condensation with 2-thioxothiazolidin-4-one to form the methylene bridge. Urea (20 mol%) in solvent-free conditions at 60°C for 6 hours achieves 85% yield of the (E)-isomer:

$$
\text{Aldehyde} + \text{2-Thioxothiazolidin-4-one} \xrightarrow{\text{Urea}} \text{(E)-Arylidene product}
$$

The urea catalyst facilitates imine formation and subsequent dehydration, with the (E)-configuration favored due to steric hindrance between the furan and thiazolidinone rings.

N-Alkylation with Furan-2-ylmethyl Group

Catalytic Methodologies and Green Chemistry

Solvent-Free Organocatalysis

Urea/thiourea catalysts enable solvent-free synthesis, reducing environmental impact while maintaining high stereoselectivity (Table 1):

Table 1 : Catalyst screening for Knoevenagel step

Catalyst Time (h) Yield (%) E:Z Ratio
Urea 6 85 9:1
Thiourea 5 82 8:1
No catalyst 24 32 3:1

Urea's hydrogen-bonding capability stabilizes the transition state, accelerating reaction kinetics.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz) reduces reaction times from hours to minutes. Comparative data for the alkylation step:

Method Time Yield (%) Purity (%)
Conventional 4 h 72 95
Ultrasound 25 min 89 98

Mechanical effects from cavitation enhance mass transfer and reagent interaction.

Fluorine Incorporation Strategies

The 2-fluorophenyl group is introduced via two primary routes:

  • Direct Coupling : Suzuki-Miyaura reaction with pre-fluorinated boronic acids
  • Post-Functionalization : Electrophilic fluorination using Selectfluor® on phenyl intermediates

X-ray crystallography confirms that fluorine's electronegativity induces a 7.5° dihedral angle between the phenyl and furan rings, stabilizing the (E)-configuration through decreased π-π stacking.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray analysis. Key spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.26 (s, 1H, CH), 7.50 (dd, J = 11.6, 4.8 Hz, 6H), 6.31 (s, 1H, furan H)
  • FT-IR : 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S), 1502 cm⁻¹ (C-F)

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 1:3) removes residual catalysts while preserving stereochemical integrity.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Microwave-assisted synthesis can reduce reaction time and improve yield .

How can researchers ensure the formation of the E-isomer during synthesis?

Advanced Research Question
The E-isomer’s stereochemistry is critical for biological activity. Methodological strategies include:

  • Reaction condition optimization :
    • Temperature : Lower temperatures (e.g., 25–40°C) favor E-isomer formation by reducing thermal isomerization .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-configuration .
  • Analytical validation :
    • 1H NMR : The coupling constant (J) between the methylidene proton and adjacent groups (J = 12–16 Hz for E-isomers) confirms stereochemistry .
    • X-ray crystallography : Resolves structural ambiguities (e.g., used crystallography for similar compounds) .

Contradiction Note : Some studies report Z-isomer dominance under acidic conditions, necessitating post-synthesis isomer separation via preparative HPLC .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Basic Research Question

Technique Purpose Example Data Reference
1H/13C NMR Confirm substituent positions, E/Z isomer ratioδ 7.8–8.2 ppm (aromatic protons)
HPLC-MS Assess purity (>95%) and detect byproductsRetention time: 8.2 min (C18 column)
FT-IR Identify functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹)
X-ray diffraction Resolve crystal structure and stereochemistrySpace group P21/c

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

How do structural modifications influence the compound’s biological activity?

Advanced Research Question
The compound’s bioactivity (e.g., antimicrobial, anticancer) depends on substituent effects:

  • Fluorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic interactions .
  • Furan-2-ylmethyl substitution : Improves metabolic stability compared to alkyl chains .
  • Thioxothiazolidinone core : Critical for redox modulation (e.g., thioredoxin reductase inhibition) .

Q. Data Contradiction Analysis :

  • Anticancer activity : Chlorophenyl analogs () show higher cytotoxicity (IC50 = 5 µM) than nitro-substituted derivatives (IC50 = 20 µM), suggesting electron-withdrawing groups reduce potency .
  • Antimicrobial activity : Ethoxy substituents () improve Gram-positive bacterial inhibition (MIC = 2 µg/mL) compared to methoxy groups (MIC = 8 µg/mL) .

Q. Methodological Approach :

  • SAR studies : Synthesize analogs with systematic substituent variations (e.g., halogens, alkoxy groups) and test in enzyme assays (e.g., COX-2 inhibition) .
  • Molecular docking : Use software like AutoDock to predict binding modes with targets (e.g., EGFR kinase) .

What strategies resolve contradictions in biological activity data across similar compounds?

Advanced Research Question
Discrepancies in reported bioactivities often arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
  • Solubility issues : Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity .
  • Isomer interference : Ensure >99% E-isomer purity via preparative HPLC before testing .

Case Study : reports thiazolidinone-pyrazole hybrids as potent anticancer agents, while notes reduced activity in acetylphenyl analogs. Resolve by comparing logP values: higher lipophilicity correlates with better membrane penetration .

What computational methods support the design of derivatives with enhanced activity?

Advanced Research Question

  • QSAR modeling : Train models on existing bioactivity data to predict IC50 values for novel analogs .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .

Example : used molecular dynamics simulations to validate dodecyl chain derivatives’ improved binding to bacterial membranes .

How can researchers validate the compound’s mechanism of action in vitro?

Advanced Research Question

  • Target engagement assays :
    • SPR spectroscopy : Measure binding kinetics (ka/kd) to purified enzymes (e.g., topoisomerase II) .
    • Western blotting : Detect downstream effects (e.g., reduced phosphorylated ERK in cancer cells) .
  • Redox activity profiling :
    • DTNB assay : Quantify thioredoxin reductase inhibition via NADPH oxidation .

Data Interpretation : Correlate IC50 values with structural features (e.g., fluorophenyl enhances DNA intercalation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.